

Spectroscopic Data for 3-Ethynylloxetan-3-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Ethynylloxetan-3-ol

Cat. No.: B1397288

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethynylloxetan-3-ol** (CAS No. 1352492-38-6)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this versatile building block. The guide offers not only the spectral data but also insights into the experimental choices and data interpretation, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Properties

3-Ethynylloxetan-3-ol is a unique molecule that incorporates a strained four-membered oxetane ring and a terminal alkyne. This combination of functionalities makes it a valuable synthon in medicinal chemistry and materials science.

- Molecular Formula: $C_5H_6O_2$ [1][3]
- Molecular Weight: 98.10 g/mol [1][3]
- IUPAC Name: **3-ethynylloxetan-3-ol**[3]
- CAS Number: 1352492-38-6[1][2]

Caption: Molecular structure of **3-Ethynylloxetan-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Ethynylloxetan-3-ol**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

1H NMR Spectroscopy

The 1H NMR spectrum of **3-Ethynylloxetan-3-ol** is expected to show distinct signals for the oxetane ring protons, the hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the alkyne group.

Table 1: 1H NMR Data for **3-Ethynylloxetan-3-ol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.7	d	2H	H-2, H-4 (ax)
~4.6	d	2H	H-2, H-4 (eq)
~3.5	s	1H	-OH
~2.6	s	1H	-C≡CH

Note: The specific chemical shifts and coupling constants for the diastereotopic protons of the oxetane ring would require higher-order analysis. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in **3-Ethynylloxetan-3-ol**.

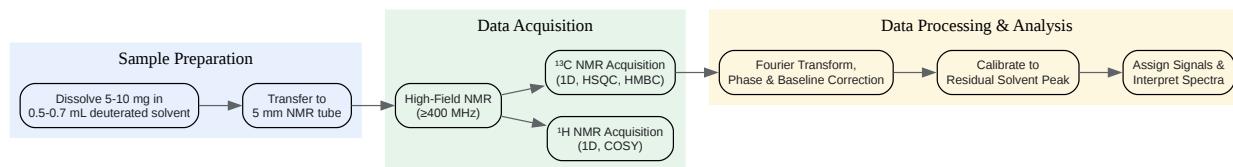
Table 2: ^{13}C NMR Data for **3-Ethynylloxetan-3-ol**

Chemical Shift (δ , ppm)	Assignment
-83	-C \equiv CH
-78	-C \equiv CH
-75	C-2, C-4
-68	C-3

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **3-Ethynylloxetan-3-ol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Ethynylloxetan-3-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-pulse ^1H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program.
 - A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including the quaternary carbon.
 - A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the less sensitive ^{13}C nucleus.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.



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Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethynylloxetan-3-ol** will be characterized by the vibrational frequencies of its O-H, C-H (alkynyl and alkyl), C=C, and C-O bonds.

Table 3: Key IR Absorptions for **3-Ethynylloxetan-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~2950	Medium	C-H stretch (oxetane)
~2120	Weak	C≡C stretch (alkyne)
~1100	Strong	C-O stretch (oxetane ether)
~1050	Strong	C-O stretch (tertiary alcohol)

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining the IR spectrum of **3-Ethynylloxetan-3-ol** is as follows:

- Sample Preparation:
 - Neat (liquid film): If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (solid): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) first and subtract it from the sample spectrum.
- Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **3-Ethynylloxetan-3-ol**, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 98. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion.

Table 4: Expected Mass Spectrometry Fragments for **3-Ethynylloxetan-3-ol**

m/z	Putative Fragment
98	[M] ⁺
81	[M - OH] ⁺
70	[M - C ₂ H ₂] ⁺
69	[M - CHO] ⁺
55	[M - C ₂ H ₃ O] ⁺
43	[C ₃ H ₃] ⁺

```
digraph "MS_Fragmentation" {
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edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="["C5H6O2]" + '\nm/z = 98'];
M_minus_OH [label="["C5H5O]" + '\nm/z = 81'];
M_minus_C2H2 [label="["C3H4O2]" + '\nm/z = 70'];
M_minus_CHO [label="["C4H5O]" + '\nm/z = 69'];
Fragment_55 [label="["C3H3O]" + '\nm/z = 55'];
Fragment_43 [label="["C3H3]" + '\nm/z = 43'];

M -> M_minus_OH [label="- OH"];
M -> M_minus_C2H2 [label="- C2H2"];
M -> M_minus_CHO [label="- CHO"];
M_minus_CHO -> Fragment_43 [label="- CO"];
M_minus_C2H2 -> Fragment_55 [label="- CH3"];
}
```

Caption: Plausible fragmentation pathway of **3-Ethynylloxetan-3-ol** in EI-MS.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of **3-Ethynylloxetan-3-ol** is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **3-Ethynylloxetan-3-ol**. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of its unique structure. The detailed experimental protocols and interpretation guidelines serve as a valuable resource for scientists working with this important building block, facilitating its application in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

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